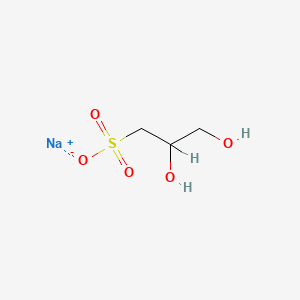

1-Propanesulfonic acid, 2,3-dihydroxy-, sodium salt (1:1)

説明

Contextualization within Organosulfur Compounds and Sulfonate Chemistry

Organosulfur compounds are organic molecules that contain sulfur. wikipedia.org This class of compounds is vast and includes various functional groups, with the sulfonate group being of significant industrial importance. wikipedia.orgbritannica.com Sulfonates are salts or esters of sulfonic acids (R−S(=O)₂−OH). wikipedia.org These acids are known for their strength, often comparable to mineral acids like hydrochloric acid. britannica.com

A key characteristic of the sulfonic acid group is its ability to significantly increase the water solubility of a compound. britannica.com This property is central to the functionality of many sulfonate-containing molecules, including sodium propylene (B89431) glycol sulfonate. The presence of the sulfonate group in its structure places it firmly within the family of organosulfur compounds and allows it to leverage the well-established chemistry of sulfonates. britannica.com

Role as an Anionic Surfactant and Functional Monomer

Sodium propylene glycol sulfonate is classified as an anionic surfactant. Surfactants, or surface-active agents, are compounds that lower the surface tension between two substances, such as a liquid and a solid or two immiscible liquids. ipcol.comwikipedia.org They typically possess a molecular structure with a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail". ipcol.com

In the case of sodium propylene glycol sulfonate, the sulfonate group (-SO₃⁻) acts as the negatively charged hydrophilic head. ipcol.com This anionic nature is a defining feature, placing it in the same broad category as other widely used surfactants like sulfates and carboxylates. esteem-india.comchemategroup.com Anionic surfactants are known for their ability to lift and suspend soils, making them common components in detergents. ipcol.com The mechanism of action for sodium propylene glycol sulfonate as a surfactant involves the sulfonate group interacting with water while the propylene glycol portion interacts with non-polar substances, facilitating the mixing of materials that would otherwise not combine.

Beyond its surfactant properties, sodium propylene glycol sulfonate also functions as a functional monomer. In polymer chemistry, a monomer is a molecule that can react with other monomer molecules to form a larger polymer chain. wikipedia.org A "functional" monomer contains a specific chemical group that imparts particular properties to the final polymer. specificpolymers.comrsc.org The sulfonate group in sodium propylene glycol sulfonate provides this functionality, which can be harnessed in polymerization reactions to create polymers with tailored characteristics. For instance, it is used in copolymerization reactions with compounds like maleic acid to produce high-performance scale inhibitors for industrial water treatment systems.

Chemical Classification and Structural Features of the Sulfonate Group

Sodium propylene glycol sulfonate is an organic sodium salt. Structurally, it consists of a propylene glycol backbone, which is a three-carbon diol, with a sulfonate group attached. ontosight.ai The IUPAC name for this compound is sodium 2,3-dihydroxypropane-1-sulfonate. smolecule.com

The sulfonate functional group (R-SO₃⁻) is the conjugate base of a sulfonic acid. It features a central sulfur atom bonded to three oxygen atoms and a carbon atom of the organic substituent. wikipedia.org The sulfur atom in a sulfone group is hexavalent and carries a formal charge of +2, while two of the oxygen atoms are double-bonded and one is single-bonded with a negative charge, which is delocalized across the three oxygen atoms through resonance. This structure makes the sulfonate group highly polar and capable of forming strong interactions with water molecules, which is the basis for its hydrophilic nature. britannica.com

特性

CAS番号 |

35396-47-5 |

|---|---|

分子式 |

C3H8NaO5S |

分子量 |

179.15 g/mol |

IUPAC名 |

sodium;2,3-dihydroxypropane-1-sulfonate |

InChI |

InChI=1S/C3H8O5S.Na/c4-1-3(5)2-9(6,7)8;/h3-5H,1-2H2,(H,6,7,8); |

InChIキー |

QDDZXPJEJCHUGE-UHFFFAOYSA-N |

正規SMILES |

C(C(CS(=O)(=O)[O-])O)O.[Na+] |

他のCAS番号 |

68081-95-8 |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor Chemistry and Feedstock Considerations

The foundation of sodium propylene (B89431) glycol sulfonate synthesis lies in the careful selection and chemical modification of its primary precursors. Propylene glycol and, in some specialized methods, alginate-based compounds serve as the starting materials for this process.

Propylene Glycol Derivatization

Propylene glycol is a diol, containing two hydroxyl (-OH) groups, which are the primary sites for chemical modification. Derivatization of propylene glycol is a necessary first step to prepare it for sulfonation. This often involves converting the hydroxyl groups into more reactive forms or forms that direct the sulfonation to a specific position.

One common method of derivatization is esterification . In this process, propylene glycol is reacted with a carboxylic acid, such as acetic acid, to form a propylene glycol ester. google.comursinus.edu This reaction can be catalyzed by an acid and results in the formation of mono- and di-esters of propylene glycol. google.com The presence of the ester group can influence the subsequent sulfonation reaction.

Another approach to derivatization involves the use of reagents like p-toluenesulfonyl isocyanate (TSIC) or benzoyl chloride. nih.govresearchgate.netresearchgate.net These reagents react with the hydroxyl groups of propylene glycol to form derivatives that can be more readily sulfonated or that offer advantages in terms of reaction control and product purity. nih.govresearchgate.net The choice of derivatizing agent can depend on the desired properties of the final product and the specific synthetic route being employed. chromforum.org

Alginate-Based Precursors in Sulfonation Processes

In certain synthetic strategies, particularly those aiming for products with specific biological or structural properties, alginate-based precursors are utilized. nih.gov Alginate is a naturally occurring polysaccharide composed of mannuronic and guluronic acid units. researchgate.netresearchgate.net To be used as a precursor for sulfonation, alginate is first chemically modified to introduce propylene glycol moieties. This is achieved by reacting alginic acid with propylene oxide to form propylene glycol alginate. fao.orgthegoodscentscompany.com

Propylene glycol alginate is an ester of alginic acid where some of the carboxyl groups are esterified with propylene glycol. fao.org This modified biopolymer then serves as the substrate for the sulfonation reaction. The sulfonation of propylene glycol alginate results in the formation of propylene glycol alginate sodium sulfate (B86663) (PSS), a related but distinct compound from the simpler sodium propylene glycol sulfonate. nih.govresearchgate.net The structure of PSS incorporates the sulfonate groups onto the alginate backbone, which has been previously functionalized with propylene glycol. researchgate.net

Sulfonation Mechanisms and Reaction Conditions

Esterification-Sulfonation Sequences

A common pathway to sodium propylene glycol sulfonate involves a two-step sequence of esterification followed by sulfonation. As mentioned previously, propylene glycol can be esterified with a fatty acid. google.com The resulting propylene glycol ester can then be subjected to sulfonation. This approach allows for a degree of control over the final structure of the molecule. The ester group can influence the reactivity of the molecule during sulfonation and can be retained in the final product or cleaved, depending on the reaction conditions.

The direct synthesis often involves the reaction of propylene glycol with a sulfonating agent, where the hydroxyl groups are directly converted to sulfonate esters. libretexts.org This process can be thought of as an esterification reaction where the "acid" is a sulfonic acid derivative.

Utilization of Sulfonating Agents (e.g., Chlorosulfonic Acid, Sulfur Trioxide)

The choice of sulfonating agent is a critical parameter in the synthesis of sodium propylene glycol sulfonate. Two commonly employed reagents are chlorosulfonic acid (HSO₃Cl) and sulfur trioxide (SO₃). smolecule.com

Chlorosulfonic acid is a powerful and versatile sulfonating agent. pageplace.de It reacts with alcohols, like propylene glycol, to form sulfonyl chlorides, which are then hydrolyzed to the corresponding sulfonic acid. pageplace.de The reaction with chlorosulfonic acid is often carried out in a suitable solvent system, such as formamide (B127407), and requires careful temperature control due to its exothermic nature. researchgate.net The reaction mixture is typically cooled initially and then gradually heated to ensure complete sulfonation. Chlorosulfonic acid is known for its high reactivity, which can lead to high degrees of sulfonation but also requires careful handling due to its corrosive and reactive nature. researchgate.netnoaa.govnih.gov

Sulfur trioxide (SO₃) is another widely used sulfonating agent. ijariie.com It can be used in its gaseous form, often diluted with an inert gas like air or nitrogen to moderate its reactivity. ijariie.com The reaction of SO₃ with organic compounds is highly exothermic and rapid. ijariie.com In the context of producing sulfonated compounds, SO₃ offers the advantage of being a direct and efficient reagent. ijariie.com The resulting sulfonic acid is then neutralized to form the sodium salt.

The general reaction scheme involves the electrophilic attack of the sulfonating agent on the oxygen atom of the hydroxyl group of propylene glycol or its derivative. This is followed by the elimination of a leaving group (e.g., HCl in the case of chlorosulfonic acid) and subsequent neutralization with a base like sodium hydroxide (B78521) to yield sodium propylene glycol sulfonate. smolecule.com

Catalytic Approaches in Sulfonation

Catalytic methods are also being explored for sulfonation reactions to improve efficiency and reduce the use of harsh reagents. While specific catalytic approaches for sodium propylene glycol sulfonate are not extensively detailed in the provided context, general principles of catalytic sulfonation can be applied. For instance, phase transfer catalysis has been employed in the synthesis of related compounds like sodium allylsulfonate, where a catalyst facilitates the reaction between reactants in different phases. google.com

Furthermore, solid acid catalysts, such as sulfonated polyethylene (B3416737) glycol (PEG-SO₃H), have shown effectiveness in esterification reactions, a key step in some synthetic routes. researchgate.net The development of efficient and reusable catalysts for the direct sulfonation of propylene glycol could offer a more environmentally benign and economical production method. nih.gov Catalytic sulfonation often aims to enhance the reaction rate and selectivity under milder conditions, potentially avoiding the formation of unwanted byproducts. nih.gov

Interactive Data Table: Comparison of Sulfonating Agents

| Sulfonating Agent | Chemical Formula | Key Characteristics | Reaction Conditions |

| Chlorosulfonic Acid | HSO₃Cl | Highly reactive, versatile, corrosive. pageplace.deresearchgate.netnoaa.govnih.gov | Often used in a solvent like formamide with controlled temperature. |

| Sulfur Trioxide | SO₃ | Highly exothermic, rapid reaction, can be used in gaseous form. ijariie.com | Often diluted with an inert gas to moderate reactivity. ijariie.com |

Solvent Systems and Reaction Medium Effects (e.g., Formamide)

During the subsequent addition of a sulfonating agent, such as chlorosulfonic acid, the formamide participates in the reaction, which leads to a reduction in the viscosity of the colloid. mdpi.com However, the use of formamide also introduces the risk of decomposition at elevated temperatures, where it can break down into ammonia (B1221849) and carbon monoxide. The ammonia can then react with the acidic environment to form byproducts like ammonium (B1175870) sulfate. mdpi.com

In other sulfonation processes, particularly for aromatic compounds, the solvent's role is to dissipate the heat of reaction. The solvent is chosen based on its ability to boil at a temperature that helps control the reaction, and it must be inert to the sulfonating agent under the process conditions. google.com

Temperature and Pressure Control in Sulfonation Reactions

Temperature and pressure are critical parameters in sulfonation reactions that directly impact product quality and safety. The sulfonation process is typically exothermic, necessitating efficient heat removal to prevent side reactions and product degradation. chemithon.com

For instance, in the sulfonation of alcohols using chlorosulfuric acid, the reaction mass is maintained at approximately 25°C to avoid the formation of color bodies and minimize foaming. chemithon.com This tight temperature control is often achieved through the use of refrigerated cooling systems. chemithon.com Similarly, in the synthesis of Propylene Glycol Alginate Sodium Sulfate (PSS), the initial reaction temperature is controlled at around 5°C during the addition of chlorosulfonic acid. After the initial addition, the temperature is raised to 110°C. mdpi.com

In industrial-scale air/SO₃ sulfonation processes, precise control of the mole ratio of reactants is crucial. Exceeding the optimal mole ratio can lead to a rapid increase in byproducts like dioxane and affect the color and purity of the final product. chemithon.com The process must be controlled to within 1% of the desired mole ratio to achieve high-quality products. chemithon.com Continuous flow reactors are often employed in industrial settings to maintain consistent reaction conditions and prevent localized overheating. Pressure control is also important, especially in processes involving gaseous reactants like sulfur trioxide (SO₃). A slight vacuum may be applied to the reaction vessel to facilitate the removal of gaseous byproducts, such as HCl in chlorosulfonation reactions. chemithon.com

Table 1: Temperature Parameters in Sulfonation Processes

| Process/Compound | Reactant | Sulfonating Agent | Initial Temperature (°C) | Reaction Temperature (°C) |

| Propylene Glycol Alginate Sodium Sulfate (PSS) Synthesis | Propylene diester alginate | Chlorosulfonic acid | 5 mdpi.com | Up to 110 mdpi.com |

| Alcohol Sulfation | Alcohol/Ethoxy alcohol | Chlorosulfuric acid | - | ~25 chemithon.com |

| Alkyl Glyceryl Ether Sulfonate Synthesis | Alkyl chloroglyceryl ethers | Sodium sulfite (B76179) | - | Peak temperature control is crucial google.com |

| SO₃ Sulfonation | Organic feedstock | Gaseous SO₃ | - | Controlled to within 1% of desired mole ratio chemithon.com |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of sodium propylene glycol sulfonate, a series of purification and isolation steps are necessary to remove unreacted starting materials, byproducts, and other impurities.

Precipitation and crystallization are common techniques used to isolate and purify sulfonated products. The crude product is often dissolved in a suitable solvent system, and then conditions are altered to induce precipitation or crystallization of the desired compound, leaving impurities in the solution.

For example, in the purification of sodium sulfate, slow cooling crystallization in a specialized heat exchanger crystallizer has been shown to effectively separate it from impurities like arsenic. utep.edu This method allows for the growth of pure crystals of sodium sulfate decahydrate. utep.edu In other processes, the addition of a co-solvent can be used to precipitate sulfate salts. The choice of solvent and the control of cooling rates are critical to obtaining high-purity crystals. utep.edumdpi.com

Washing the isolated product with a suitable solvent is a crucial step to remove residual impurities. Ethanol (B145695) is frequently used for this purpose in the purification of organic and sulfonated compounds. mdpi.comresearchgate.netacs.org

The rationale behind an ethanol wash is to dissolve and remove impurities that are soluble in ethanol while the desired product remains as a solid. researchgate.net This is particularly effective for removing water-soluble inorganic salts and certain organic byproducts. researchgate.netgoogle.com The procedure may involve dispersing the crude product in clean ethanol, followed by centrifugation or filtration to separate the purified solid. mdpi.com This washing step can be repeated multiple times to enhance the purity of the final product. mdpi.com In some cases, a mixture of ethanol and water may be used, with the ratio adjusted based on the solubility characteristics of the product and impurities. researchgate.net

Industrial Scale-Up Considerations and Process Optimization

Scaling up the synthesis of sodium propylene glycol sulfonate from a laboratory to an industrial scale presents several challenges that require careful consideration and process optimization. Key objectives in industrial production include maximizing yield, ensuring consistent product quality, minimizing costs, and maintaining safe operations.

Continuous sulfonation processes, such as the air/SO₃ method, are often preferred for large-scale production due to their efficiency and lower reagent costs compared to batch processes using agents like chlorosulfuric acid or oleum. chemithon.com Companies like Ballestra have developed proprietary technologies for large-scale sulfonation, with plant capacities reaching up to 24,000 kg/h of active surfactant. These systems often feature multi-tube film reactors, which allow for scalability by simply increasing the number of reaction tubes.

Process optimization involves a detailed analysis of key parameters. For instance, in the production of ethanolamines, a related chemical process, rigorous simulations and sensitivity analyses are used to optimize parameters and reduce capital and operational expenditures. researchgate.net For the conversion of glycerol (B35011) to propylene glycol, another related process, research focuses on developing catalysts that offer high activity and yield per unit volume of the reactor. nih.gov

A significant aspect of industrial sulfonation is the management of the exothermic nature of the reaction. Efficient heat removal is critical to prevent side reactions and ensure product stability. chemithon.com Furthermore, downstream processing, such as neutralization and purification, must be designed to handle large volumes efficiently. For example, neutralization is often carried out in a two-step process to ensure chemical stability of the reaction mass. squarespace.com

Patent Landscape and Novel Synthetic Routes Research

The patent landscape for sulfonate synthesis reveals ongoing research into more efficient, cost-effective, and environmentally friendly production methods. Patents often focus on novel catalysts, reaction conditions, and purification techniques to improve existing processes.

For instance, one patented method for preparing a related compound, 1,3-propylene glycol gemini (B1671429) di-sec-octyl succinate (B1194679) sodium sulfonate, involves a multi-step synthesis using a carbon-based solid acid catalyst, which is described as simple, convenient, and environmentally friendly. google.com Another patent describes the synthesis of sodium allylsulfonate using a phase transfer catalyst to overcome issues with long reaction times and the need for large amounts of water. google.com

Research into novel synthetic routes for similar compounds, such as alkyl glyceryl ether sulfonates (AGES), highlights methods to improve reaction efficiency and product characteristics. One approach involves the Strecker reaction, where an alkyl chlorohydrin ether is reacted with sodium sulfite. google.com Innovations in this area focus on overcoming challenges like poor heat transfer and high viscosity by carefully controlling the water content in the system. google.com

The development of new catalysts is also a key area of research. For example, copper has been identified as an efficient catalyst for the Strecker reaction in the synthesis of sodium chloroethyl sulfonate, with optimized reaction conditions making the route suitable for large-scale industrial production. asianpubs.org

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Types of the Sulfonate Moiety

The sulfonate group (-SO₃⁻) is a key functional component that defines the compound's reactivity.

The sulfur atom in a sulfonate group exists in its highest oxidation state (+6), making it generally resistant to further oxidation. Consequently, oxidative pathways for sodium propylene (B89431) glycol sulfonate typically target the organic propylene glycol backbone rather than the sulfonate group itself. Under elevated temperatures or in the presence of strong oxidizing agents, the propylene glycol portion of the molecule can degrade. nih.govpenray.com This degradation can lead to the formation of various carboxylic acids, such as formic acid, oxalic acid, and glycolic acid, which can lower the pH of the solution. penray.com While some sources may mention the oxidation of sulfonates to sulfonic acids, this generally refers to the protonation of the sulfonate salt (R-SO₃⁻Na⁺) to its corresponding acid (R-SO₃H) rather than an oxidation reaction.

Table 1: Oxidation Reactions of the Propylene Glycol Moiety

| Reactant | Oxidizing Conditions | Potential Products |

|---|---|---|

| Propylene Glycol Backbone | High Temperatures, Oxygen | Propionaldehyde, Lactic Acid, Pyruvic Acid, Acetic Acid nih.govchemicalbook.com |

| Propylene Glycol Backbone | Worn Coolant Systems | Formic Acid, Oxalic Acid, Glycolic Acid penray.com |

This table is interactive. You can sort and filter the data.

In contrast to its stability against oxidation, the sulfonate group can be reduced to lower oxidation states. Strong reducing agents can facilitate this transformation. For instance, reduction reactions can convert the sulfonate group into sulfinate or sulfide (B99878) groups. Reagents commonly employed for such processes include powerful hydrides.

Table 2: Reduction Reactions of the Sulfonate Group

| Reagent | Product Derivative |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Sulfinate / Sulfide |

| Lithium aluminum hydride (LiAlH₄) | Sulfinate / Sulfide |

This table, based on data from reference , is interactive. You can sort and filter the data.

The sulfonate group is recognized as an excellent leaving group in nucleophilic substitution reactions. periodicchemistry.comyoutube.com This reactivity is due to the high stability of the resulting sulfonate anion, which is a very weak base stabilized by resonance. periodicchemistry.comyoutube.com The carbon-oxygen bond of the alcohol, once converted to a sulfonate ester, becomes susceptible to attack by a wide range of nucleophiles. periodicchemistry.com These reactions typically proceed via an SN2 mechanism, which involves the inversion of stereochemistry at the carbon center being attacked. youtube.comorganic-chemistry.org This allows for the displacement of the sulfonate group and the formation of new compounds such as alkyl halides, acetates, and thiocyanates. organic-chemistry.org

Table 3: Nucleophilic Substitution of Sulfonate Esters

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Halide Ions (Cl⁻, Br⁻, I⁻) | [bmim][Cl], [bmim][Br] | Alkyl Halides organic-chemistry.org |

| Acetate (B1210297) Ion (OAc⁻) | [bmim][OAc] | Alkyl Acetates organic-chemistry.org |

| Thiocyanate Ion (SCN⁻) | [bmim][SCN] | Alkyl Thiocyanates organic-chemistry.org |

| Hydroxide (B78521) Ion (OH⁻) | Sodium Hydroxide | Alcohol (via SN2) or Alkene (via E2) youtube.com |

This table is interactive. You can sort and filter the data.

Surface Activity Mechanisms

Sodium propylene glycol sulfonate is an anionic surfactant, a property conferred by its molecular structure, which contains both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. smolecule.com

The mechanism of surface tension reduction relies on the amphiphilic nature of the molecule. The highly polar sulfonate group acts as the hydrophilic head, while the propylene glycol moiety serves as the more hydrophobic tail. When introduced into water, these molecules preferentially migrate to the surface or interfaces (like a water-oil interface). njchm.com At the surface, they align themselves with the hydrophilic sulfonate group in the water and the hydrophobic tail oriented away from the water. njchm.combrighton-science.com This arrangement disrupts the strong cohesive forces between water molecules at the surface, thereby reducing the surface tension of the water. brighton-science.comyoutube.com By weakening the molecular attraction at the surface, the surfactant makes it easier for the liquid to spread and wet surfaces. brighton-science.com

Table 4: Molecular Components and Their Role in Surface Activity

| Molecular Part | Chemical Group | Property | Function |

|---|---|---|---|

| Head | Sulfonate (-SO₃⁻) | Hydrophilic | Interacts with water molecules |

| Tail | Propylene Glycol | Hydrophobic | Interacts with non-polar substances (e.g., oil, air) |

This table is interactive. You can sort and filter the data.

The ability of sodium propylene glycol sulfonate to reduce interfacial tension is fundamental to its role in stabilizing emulsions (e.g., oil-in-water) and dispersions. smolecule.com By lowering the energy of the oil-water interface, the surfactant facilitates the formation of smaller droplets, creating a more stable emulsion. umn.edu

Once an emulsion or dispersion is formed, the surfactant molecules adsorb onto the surface of the droplets or suspended particles. nih.gov They form a protective layer with the hydrophobic tails oriented toward the oil droplet (or particle) and the hydrophilic sulfonate heads facing the surrounding water. This layer provides stability through two primary mechanisms:

Electrostatic Repulsion: The anionic sulfonate groups create a negative charge on the surface of each droplet. This leads to electrostatic repulsion between the droplets, preventing them from approaching each other and coalescing.

Steric Hindrance: The physical presence of the adsorbed surfactant layer provides a barrier that sterically hinders the close approach of droplets.

This stabilizing capability is utilized in various applications, from preventing mineral deposits in water treatment systems to ensuring the uniform dispersion of nanomaterials like carbon nanotubes in aqueous solutions.

Micelle Formation and Solubility Enhancement Mechanisms

Sodium propylene glycol sulfonate is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) sulfonate head and a more hydrophobic (water-repelling) propylene glycol tail. This dual nature drives its behavior in aqueous solutions, leading to the formation of micelles and the enhancement of solubility for other substances.

Micelles are organized, spherical aggregates that form when surfactant concentrations exceed a certain threshold known as the critical micelle concentration (CMC). Below the CMC, the sulfonate molecules exist individually. As the concentration increases to the CMC, they begin to self-assemble. In these structures, the hydrophobic tails orient themselves toward the center, creating an inner "oily" core, while the hydrophilic sulfonate heads form an outer shell that interfaces with the surrounding water. This arrangement minimizes the unfavorable interaction between the hydrophobic tails and water, stabilizing the system.

The formation of these micelles is a key mechanism for solubility enhancement. nih.gov Poorly soluble, non-polar substances can be encapsulated within the hydrophobic core of the micelle, effectively being dissolved in the aqueous solution. nih.gov The presence of salts can influence this process; increased salt concentration can lead to micellar growth, expanding the volume of the inner core and potentially increasing its capacity to solubilize other compounds. nih.gov The addition of polar organic compounds, such as the propylene glycol component of the sulfonate itself, can also influence water structure and have significant effects on the micellization process. nih.gov

Chelation Properties and Ion Interaction Mechanisms

The sulfonate group (-SO₃⁻) in sodium propylene glycol sulfonate plays a crucial role in its ability to interact with metal ions, a process known as chelation. This involves the formation of coordinate bonds between the negatively charged oxygen atoms of the sulfonate group and positively charged metal cations.

Interaction with Divalent Cations (e.g., Ca²⁺, Mg²⁺)

In aqueous environments, particularly in industrial water systems, the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) is common. These ions are primary contributors to water hardness and can lead to the formation of insoluble mineral scales. Sodium propylene glycol sulfonate can interact with these cations through chelation. The sulfonate group acts as a ligand, binding to the Ca²⁺ and Mg²⁺ ions. This interaction sequesters the ions, keeping them in solution and reducing their effective concentration, which in turn lowers the driving force for precipitation. The organic portion of the molecule can also contribute to this effect, creating a steric hindrance that further prevents the ions from aggregating into crystal structures.

Prevention of Mineral Deposits

The primary mechanism by which sodium propylene glycol sulfonate prevents mineral deposits, or scale, is through a combination of chelation and crystal distortion. As a scale inhibitor, it functions by interfering with the crystallization process of common mineral scales like calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄). mdpi.comnih.gov

The process involves several actions:

Threshold Inhibition: The sulfonate molecules adsorb onto the active growth sites of newly formed microcrystals. nih.gov This blocks the addition of further scale-forming ions, effectively halting crystal growth at a very early stage. nih.gov

Dispersion: The polymer component of the molecule enhances the negative charge of any small particles or crystals that do form. chemtreat.com This increases electrostatic repulsion between the particles, preventing them from agglomerating into larger, problematic scale deposits. chemtreat.com

Crystal Distortion: By incorporating into the crystal lattice, the inhibitor disrupts the regular, ordered structure of the scale. nih.gov This creates distorted, irregular, and less adherent crystals that are more easily dispersed by water flow.

The effectiveness of scale inhibition can be influenced by temperature and pH. For instance, some scale inhibitors show a decrease in performance at higher temperatures. mdpi.com However, organic acids and their salts, like sulfonates, can offer good chelating ability across a range of pH and temperature conditions. mdpi.com

Synergistic Chemical Interactions

The performance of sodium propylene glycol sulfonate as a scale inhibitor can be significantly enhanced when used in combination with other chemical compounds. This synergy arises from complementary mechanisms of action.

Effects with Organic Phosphonic Acids

Organic phosphonic acids, such as 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA), are highly effective scale inhibitors known for their strong chelating ability with calcium ions. mdpi.com When combined with sulfonated polymers like sodium propylene glycol sulfonate, a synergistic effect is often observed. The phosphonates provide powerful sequestration of metal ions, while the sulfonated polymer adds a strong dispersive functionality. This dual-action approach can lead to a higher degree of scale inhibition than either component could achieve alone, particularly under stressed conditions of high temperature and pH. google.com

Complexation with Multivalent Metal Chelating Agents

Multivalent metal chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and its salts, are potent sequestrants that can bind a wide variety of metal ions. wipo.int When used alongside sodium propylene glycol sulfonate, they can prevent interferences from other metal ions present in the system, such as iron. chemtreat.com Iron can bind strongly to sulfonate sites, potentially reducing their effectiveness for calcium sequestration. chemtreat.com By preferentially chelating iron and other multivalent metals, agents like EDTA allow the sulfonated polymer to more effectively target and inhibit calcium and magnesium-based scales. This results in a more robust and efficient scale inhibition program.

Table of Mentioned Chemical Compounds

| Compound Name | Formula/Type |

|---|---|

| Sodium propylene glycol sulfonate | Surfactant/Scale Inhibitor |

| Calcium Carbonate | CaCO₃ |

| Calcium Sulfate | CaSO₄ |

| Magnesium | Mg²⁺ |

| 2-phosphonobutane-1,2,4-tricarboxylic acid | PBTCA |

| Ethylenediaminetetraacetic acid | EDTA |

| Iron | Fe³⁺/Fe²⁺ |

| Polyaspartic acid | Polymer |

| Polyepoxysuccinic acid | PESA |

| Polyacrylic acid | PAA |

| Zinc Sulfate | ZnSO₄ |

| Sodium hydroxide | NaOH |

| Hydrochloric acid | HCl |

| Sodium chloride | NaCl |

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the various functional groups present in a molecule. The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific bonds within the molecule.

For sodium propylene (B89431) glycol sulfonate, FTIR analysis is instrumental in confirming the presence of its key functional moieties: the hydroxyl (-OH) groups and the sulfonate (-SO₃⁻) group. The spectrum exhibits characteristic absorption bands that confirm the compound's identity. A broad band in the region of 3700–3000 cm⁻¹ is indicative of the O-H stretching vibrations from the hydroxyl groups, often broadened due to hydrogen bonding. researchgate.net The C-H stretching vibrations of the propylene backbone are observed in the 3000–2800 cm⁻¹ region. researchgate.net The presence of the sulfonate group is confirmed by strong, characteristic absorption peaks corresponding to the S=O and C-S bonds.

A summary of typical FTIR absorption bands for sodium propylene glycol sulfonate is presented below.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3700–3000 (broad) | O–H stretch | Hydroxyl (-OH) |

| 3000–2800 | C–H stretch | Alkane (CH, CH₂) |

| ~1200 | S=O stretch | Sulfonate (-SO₃⁻) |

| ~1050 | S=O stretch | Sulfonate (-SO₃⁻) |

| ~800 | C–S stretch | Sulfonate (-SO₃⁻) |

Table 1: Characteristic FTIR Absorption Bands for Sodium Propylene Glycol Sulfonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic structure of a molecule. It exploits the magnetic properties of certain atomic nuclei, most commonly ¹H (protons) and ¹³C, to map out the carbon and proton frameworks within a molecule.

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For sodium propylene glycol sulfonate, the ¹H NMR spectrum would show distinct signals for the protons on the three-carbon chain. The chemical shifts (δ) are influenced by the electronegativity of adjacent groups (hydroxyl and sulfonate).

The protons on the carbon bearing the sulfonate group (C1) would be expected to appear at a downfield chemical shift due to the electron-withdrawing nature of the sulfonate group. Protons on the carbons with hydroxyl groups (C2 and C3) would also be shifted downfield. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) would reveal the number of adjacent protons, helping to confirm the connectivity of the carbon backbone. hmdb.cahmdb.ca

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| H -C-SO₃⁻ | ~2.8 - 3.2 | Multiplet |

| H -C-OH | ~3.5 - 4.0 | Multiplet |

| CH ₂-OH | ~3.4 - 3.8 | Multiplet |

Table 2: Predicted ¹H NMR Chemical Shifts for Sodium Propylene Glycol Sulfonate.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in sodium propylene glycol sulfonate gives a distinct signal in the spectrum. Similar to ¹H NMR, the chemical shifts are dependent on the electronic environment of each carbon atom.

Based on data for propylene glycol, where carbons attached to hydroxyl groups appear around 67-68 ppm, the carbons in sodium propylene glycol sulfonate would show predictable shifts. researchgate.netchemicalbook.com The carbon atom directly bonded to the electron-withdrawing sulfonate group would be shifted significantly downfield. The carbons bonded to the hydroxyl groups would also be in the typical range for alcohols.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C -SO₃⁻ | ~50 - 60 |

| C H-OH | ~65 - 75 |

| C H₂-OH | ~60 - 70 |

Table 3: Predicted ¹³C NMR Chemical Shifts for Sodium Propylene Glycol Sulfonate.

In industrial applications or after synthesis, sodium propylene glycol sulfonate may exist in a mixture with unreacted starting materials, isomers, or byproducts. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are invaluable for analyzing such complex mixtures.

COSY (Correlation Spectroscopy) can establish ¹H-¹H connectivities, helping to trace the proton network within each component of the mixture.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the complete molecular structure and identifying different isomers or impurities.

These techniques are essential for quality control, ensuring the purity and structural integrity of the final product. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for sodium propylene glycol sulfonate is C₃H₇NaO₅S, corresponding to a molecular weight of approximately 178.14 g/mol . nih.gov

In a typical mass spectrometry experiment, the molecule is ionized and may break apart into characteristic fragment ions. The analysis of these fragments provides a puzzle that can be pieced together to confirm the original structure. For sodium propylene glycol sulfonate, characteristic fragmentation would likely involve the loss of the sulfonate group or parts of the propylene glycol backbone. For instance, the detection of fragment ions corresponding to [SO₃]⁻ (m/z 80) is a common indicator for sulfonated compounds. smolecule.com Proton Transfer Reaction Mass Spectrometry (PTR-MS) has been used to detect propylene glycol, where protonated molecules and their fragments are observed. umt.edu

| Ion | m/z (approx.) | Description |

| [M-H]⁻ | 177 | Parent ion (deprotonated) |

| [M-Na]⁻ | 155 | Parent molecule without sodium |

| [SO₃]⁻ | 80 | Sulfonate group fragment |

| [C₃H₇O₂]⁺ | 75 | Propylene glycol fragment (protonated) |

Table 4: Potential Fragment Ions of Sodium Propylene Glycol Sulfonate in Mass Spectrometry.

X-ray Absorption Spectroscopy (XAS) for Sulfur Environment Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atom within a molecule. kek.jp For sodium propylene glycol sulfonate, sulfur K-edge XAS is particularly valuable for characterizing the environment of the sulfur atom in the sulfonate group (-SO₃⁻).

The analysis focuses on the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum. The energy and features of the absorption edge are highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. kek.jprsc.org The sulfur atom in a sulfonate group is in a high oxidation state (+6), which results in a characteristic absorption edge at a higher energy compared to reduced sulfur species like thiols or sulfides. nih.govresearchgate.net By comparing the XANES spectrum of a sample to that of reference compounds with known sulfur oxidation states, the chemical state of sulfur in sodium propylene glycol sulfonate can be unequivocally confirmed. rsc.orgresearchgate.net The precise energy of the absorption edge and the pattern of the post-edge features provide a fingerprint of the sulfonate group's electronic structure and local coordination. nih.gov

| Parameter | Technique | Expected Finding for Sodium Propylene Glycol Sulfonate | Significance |

| Sulfur Oxidation State | Sulfur K-edge XANES | A sharp absorption edge at an energy characteristic of S(VI), approximately 2482 eV. researchgate.net | Confirms the presence of the sulfonate group and rules out impurities with different sulfur oxidation states (e.g., sulfates, sulfites, or sulfides). |

| Local Environment | EXAFS (Extended X-ray Absorption Fine Structure) | Provides data on the bond distances and coordination number of the sulfur atom (e.g., S-O and S-C bond lengths). | Verifies the molecular structure of the sulfonate headgroup. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components in a mixture. For a compound like sodium propylene glycol sulfonate, various chromatographic techniques are employed to assess its purity, profile related substances, and analyze its ionic and molecular weight characteristics.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of sodium propylene glycol sulfonate and quantifying any organic impurities. Reversed-phase HPLC (RP-HPLC) is often the method of choice, as it separates compounds based on differences in hydrophobicity. smolecule.com

In a typical RP-HPLC setup, the analyte is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, often a mixture of water and a more organic solvent like acetonitrile, is used to elute the compounds. smolecule.comsielc.com Isomers of propylene glycol sulfonate, which have subtle differences in their structure, can be separated and quantified. smolecule.com The method is also effective for identifying and quantifying residual starting materials or by-products from the synthesis process. Detection can be achieved using various detectors, including UV-Visible (UV-Vis), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) for enhanced sensitivity and structural confirmation. sielc.comnih.gov

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 3.5 µm particle size. smolecule.com | Separates the main compound from nonpolar impurities and isomers. |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate). smolecule.com | Provides efficient elution and separation of a range of compounds with varying polarities. |

| Detector | ELSD or Mass Spectrometry (MS). sielc.com | Allows for quantification of non-UV-absorbing compounds (ELSD) or provides molecular weight information for peak identification (MS). |

| Temperature | 30 °C. nih.gov | Ensures reproducible retention times and peak shapes. |

Ion Chromatography (IC) is a specialized form of HPLC that separates ions and polar molecules based on their charge. It is an essential technique for analyzing the ionic composition of sodium propylene glycol sulfonate samples. ijeast.com IC can simultaneously identify and quantify both cations and anions. metrohm.com

The primary applications for this compound include the quantification of the sodium (Na⁺) counter-ion and the detection of inorganic anionic impurities such as sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻), which may be present as by-products from the sulfonation and neutralization steps. google.com The sample is passed through an ion-exchange column, and a conductivity detector is typically used to measure the concentration of the separated ions. mit.asia

| Analyte | Purpose of Analysis |

| Sodium (Na⁺) | Confirms the correct stoichiometry of the salt and quantifies the cation. |

| Sulfate (SO₄²⁻) | Quantifies a common by-product from sulfonation reactions, indicating the purity of the product. google.com |

| Chloride (Cl⁻) | Detects residual salts, which may be present from starting materials or process equipment. |

| Unreacted Sulfites | Monitors for incomplete oxidation or side reactions during synthesis. |

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. waters.com While sodium propylene glycol sulfonate is a small molecule with a defined molecular weight, SEC is crucial for detecting the presence of any oligomers or polymeric by-products that may have formed during synthesis.

In SEC, the sample is passed through a column containing porous particles. bitesizebio.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. bitesizebio.comyoutube.com By calibrating the column with a series of standards of known molecular weights, a calibration curve can be created to estimate the molecular weight of any unknown components in the sample. nih.govthermofisher.com This is particularly important for quality control to ensure that no unwanted polymerization has occurred.

| Elution Time | Corresponding Species | Significance |

| Early Elution | High Molecular Weight Species (Polymers/Oligomers) | Indicates the presence of undesirable polymeric impurities. |

| Main Peak | Sodium Propylene Glycol Sulfonate (Monomer) | Represents the target compound. |

| Late Elution | Low Molecular Weight Fragments | Could indicate the presence of small molecule impurities or degradation products. |

| Element | Theoretical % (for C₃H₇NaO₅S) | Example Experimental % |

| Carbon (C) | 20.23% | 20.21% |

| Hydrogen (H) | 3.96% | 3.98% |

| Sodium (Na) | 12.90% | 12.85% |

| Oxygen (O) | 44.89% | 44.81% |

| Sulfur (S) | 18.00% | 17.95% |

Comparative Spectroscopic and Chromatographic Profiling with Reference Compounds

The most definitive method for confirming the identity and assessing the purity of a sodium propylene glycol sulfonate sample is through comparative analysis against a certified reference standard. A reference standard is a highly purified and well-characterized sample of the compound.

In this approach, the analytical data obtained from the test sample are directly compared with the data from the reference standard, run under identical conditions.

Spectroscopic Comparison: The sulfur K-edge XAS spectrum of the sample must be superimposable with that of the reference standard.

Chromatographic Comparison: In HPLC and IC, the retention time of the main peak in the sample chromatogram must match that of the reference standard. researchgate.net The appearance of additional peaks in the sample's chromatogram indicates the presence of impurities. In SEC, the elution profile should match the standard, confirming the absence of higher or lower molecular weight species.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules, which govern their structure, stability, and reactivity.

Understanding the thermochemistry of synthetic reactions is crucial for process safety and optimization. The synthesis of related sulfonated polymers, such as Propylene (B89431) Glycol Alginate Sodium Sulfate (B86663) (PSS), involves a highly exothermic sulfonation step. mdpi.com Computational studies can model these reaction pathways to predict key thermochemical parameters.

DFT calculations, for example, have been used to determine the thermodynamic quantities (enthalpy, entropy, and Gibbs free energy) for the activation steps in the conversion of propylene glycol. nih.gov This information helps in identifying the most favorable reaction pathways and understanding the energy barriers and transition states involved. For the synthesis of sodium propylene glycol sulfonate, these calculations could be used to model the sulfonation of propylene glycol, providing valuable data on the reaction's exothermicity and helping to optimize temperature control during industrial production. mdpi.com

Table 1: Application of Thermochemical Calculations in Sulfonation Reactions

| Parameter | Significance in Reaction Studies | Example Application for Sodium Propylene Glycol Sulfonate Synthesis |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Calculating the energy barrier for the sulfonation of the hydroxyl group on propylene glycol to predict reaction rates. |

| Enthalpy of Reaction (ΔH) | The net heat released or absorbed during the reaction. | Quantifying the exothermic nature of the sulfonation step to design appropriate cooling systems for the reactor. mdpi.com |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction at constant temperature and pressure. | Evaluating the feasibility of different proposed synthetic pathways to identify the most thermodynamically favorable route. |

Molecular Dynamics (MD) Simulations for Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For an amphiphilic molecule like sodium propylene glycol sulfonate, MD simulations are particularly useful for investigating its behavior at interfaces, such as the boundary between oil and water or air and water.

These simulations can model how individual surfactant molecules orient themselves at an interface, with the hydrophilic sulfonate and hydroxyl groups facing the aqueous phase and the hydrophobic propylene group orienting away from it. Studies on similar surfactant systems, like sodium dodecyl sulfate (SDS) or glycol-based hydrogels, demonstrate that MD simulations can reveal details about surfactant packing, the influence of ions on the interfacial structure, and the resulting reduction in interfacial tension. osti.govacs.orgnih.gov For sodium propylene glycol sulfonate, MD simulations could predict how it forms a monolayer at an oil-water interface, providing insights into its effectiveness as an emulsifier. osti.gov

Dissipative Particle Dynamics (DPD) Simulation for System-Level Interactions

While MD simulations are excellent for detailed molecular views, they are often limited to relatively small systems and short timescales. Dissipative Particle Dynamics (DPD) is a meso-scale simulation technique that coarse-grains molecules into interacting particles, allowing for the study of larger systems and longer phenomena, such as micelle formation and phase behavior. mdpi.com

In a DPD simulation of sodium propylene glycol sulfonate in water, the entire surfactant molecule might be represented by a few interacting beads, one for the hydrophilic head (sulfonate and hydroxyls) and one for the hydrophobic tail. This approach has been successfully used to simulate the self-assembly of other surfactants, like sodium alkyl sulfates and those in surfactant/polymer flooding systems, predicting properties like the critical micelle concentration (CMC) and micelle shape. mdpi.comrsc.org DPD simulations can also model the interaction of these micelles with surfaces or other molecules in a formulation, providing insights into the system-level performance of the surfactant. acs.orgnih.gov

Table 2: Comparison of MD and DPD Simulation Techniques

| Feature | Molecular Dynamics (MD) | Dissipative Particle Dynamics (DPD) |

| Scale | All-atom or united-atom (high detail) | Coarse-grained (meso-scale) |

| Typical System Size | Thousands to millions of atoms | Millions to billions of particles |

| Typical Timescale | Nanoseconds to microseconds | Microseconds to milliseconds |

| Primary Application | Detailed interfacial structure, binding energies, local dynamics. osti.govnih.gov | Micelle formation, phase behavior, large-scale system morphology. mdpi.comrsc.org |

| Example for SPGS | Simulating the precise orientation of a single SPGS molecule at an oil-water interface. | Simulating the self-assembly of thousands of SPGS molecules into micelles in a solution. |

Conformational Analysis and Energetic Tendencies

The propylene glycol backbone of sodium propylene glycol sulfonate is flexible, allowing the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis involves identifying the most stable (lowest energy) conformations and the energy barriers between them. This is important because the molecule's shape influences its physical properties and how it interacts with other molecules.

Computational methods can systematically rotate the single bonds in the molecule and calculate the potential energy of each resulting conformation. For sodium propylene glycol sulfonate, this analysis would likely reveal the preferred orientations of the bulky sulfonate group relative to the two hydroxyl groups. The presence of these polar groups allows for intramolecular hydrogen bonding, which can stabilize certain conformations over others. Understanding these energetic tendencies is crucial for predicting how the surfactant will pack at an interface or in a micelle. smolecule.com

In Silico Optimization of Synthetic Parameters and Reaction Pathways

Computational tools can be used to optimize chemical syntheses before they are performed in a laboratory, a process known as in silico optimization. This can save time and resources and improve safety. The synthesis of sodium propylene glycol sulfonate typically involves the sulfonation of propylene glycol. smolecule.com This reaction can be strongly exothermic, posing a risk of thermal runaway if not properly controlled. mdpi.com

Computational fluid dynamics (CFD) combined with reaction kinetics models derived from quantum calculations can be used to simulate the conditions inside a chemical reactor. This allows for the virtual testing of different parameters, such as reactant concentrations, addition rates, and cooling efficiency, to find the optimal and safest operating conditions. By modeling the reaction pathway and potential side reactions, in silico methods can help refine the synthetic route to maximize the yield and purity of the final product. mdpi.com

Modeling of Sulfonate Charge Density and Hydrogen Bonding Interactions

Theoretical and computational studies are pivotal in understanding the molecular behavior of surfactants like sodium propylene glycol sulfonate. These investigations provide detailed insights into the electronic structure and intermolecular forces that govern its macroscopic properties. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to model the charge distribution within the sulfonate group and its complex interactions with surrounding molecules, particularly water. nih.govnih.govaljest.net

Detailed Research Findings

The charge density of the sulfonate group is a critical parameter. nih.gov For instance, in ion-containing polymers, the charge density and the nature of the side-chain chemistry dictate the extent and strength of hydrogen bonding with water. nih.gov Studies on various sulfonated compounds have shown that a higher negative charge distribution on the hydrophilic headgroup enhances its ability to attract water molecules, which is fundamental to its function as a surfactant. researchgate.net Molecular dynamics simulations on related anionic surfactants, such as linear alkylbenzene sulfonates, show that the orientation of the sulfonate group can be locked in place by interactions with sodium ions and other sulfonate groups, which in turn influences the conformation of the rest of the molecule. nih.gov

Hydrogen bonding is a defining interaction for sodium propylene glycol sulfonate in aqueous environments. The oxygen atoms of the anionic sulfonate group act as strong hydrogen bond acceptors. researchgate.net They can form an extensive three-dimensional hydrogen-bonding network with surrounding water molecules. nih.gov This network is not static; it facilitates dynamic processes like proton hopping, a mechanism crucial for proton conductivity in certain materials. nih.govresearchgate.net The directionality of the hydrogen bonds between water and the sulfonate group is a key factor; a more defined directionality can lead to more structured and less mobile water molecules at the interface, a phenomenon observed in sulfonate-based micelles compared to other surfactant types. researchgate.net

Below is an interactive data table summarizing the focus of various computational and theoretical investigation methods used to study sulfonate-containing compounds.

| Investigation Method | Focus of Study | Key Findings & Insights | Relevant Studies |

| Density Functional Theory (DFT) | Calculation of sulfonate headgroup charge density; optimization of molecular geometry; analysis of electronic properties (HOMO/LUMO). nih.govaljest.netdoi.org | Determines how chemical structure influences charge distribution and reactivity. nih.gov Predicts stability and interaction energies. aljest.net | nih.govaljest.netdoi.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulation of surfactant aggregation, behavior at interfaces (e.g., water/air), and conformational dynamics. nih.govnih.govpku.edu.cn | Reveals mechanisms of micelle formation and adsorption onto surfaces. pku.edu.cn Elucidates the movement and relaxation of different molecular parts. nih.gov | nih.govnih.govpku.edu.cnacs.org |

| FTIR Spectroscopy | Experimental measurement of bond vibrations to study hydrogen bonding with water and other molecules. nih.gov | Identifies different populations of water (e.g., headgroup-associated vs. bulk water). nih.gov Validates computational models of H-bonding. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density topology to characterize the nature of chemical bonds, including hydrogen bonds. | Provides quantitative data on the strength and nature (e.g., covalent vs. electrostatic) of intermolecular interactions. |

This table illustrates the types of hydrogen bonding interactions that are computationally modeled for sulfonate-containing molecules in an aqueous environment.

| Interacting Species | Type of Hydrogen Bond | Significance in Computational Models |

| Sulfonate Group (O) & Water (H) | Strong, directional hydrogen bond (acceptor-donor). researchgate.net | Primary interaction responsible for hydration and solubility. Forms a hydration shell around the hydrophilic headgroup. researchgate.netacs.orgtandfonline.com |

| Propylene Glycol Hydroxyl (OH) & Water (O or H) | Hydrogen bond (donor or acceptor). | Contributes to the overall hydrophilicity of the molecule and its interaction with the aqueous phase. |

| Sulfonate Group (O) & Propylene Glycol Hydroxyl (H) | Intramolecular hydrogen bond. | Can influence the overall conformation and orientation of the hydrophilic head of the surfactant molecule. |

| Water & Water | Hydrogen bond within the solvent. | Forms an extended network that is perturbed by the presence of the surfactant, crucial for understanding micellization. nih.gov |

Industrial and Process Chemistry Applications Excluding Medical and Consumer Product Formulation for Safety/efficacy

Role as a Surfactant in Industrial Processes

The primary function of sodium propylene (B89431) glycol sulfonate in industrial settings is as a surfactant. Its molecular structure allows it to reduce surface tension at the interface between liquids and other substances, a fundamental property for processes requiring the mixing of otherwise immiscible materials.

Emulsion Stabilization in Manufacturing

An emulsion is a mixture of two or more liquids that are normally immiscible, such as oil and water. In various manufacturing processes, creating stable emulsions is critical. Sodium propylene glycol sulfonate acts as an effective emulsifier, facilitating the formation and stabilization of these mixtures. The mechanism involves the molecule aligning itself at the oil-water interface; the hydrophilic propylene glycol moiety orients towards the water phase, while the less polar part of the molecule interacts with the oil phase. This reduces the interfacial tension, allowing for the formation of stable droplets and preventing coalescence.

This property is leveraged in the production of various industrial goods where uniform and stable mixtures are required. For instance, in the formulation of certain coatings and adhesives, sodium propylene glycol sulfonate can ensure the homogenous distribution of components, leading to consistent product quality. pcc.eu

Dispersing Agent Functionality

Similar to its role in stabilizing liquid-liquid emulsions, sodium propylene glycol sulfonate also functions as a dispersing agent for solid particles in a liquid medium. This is crucial in processes where fine solid powders need to be uniformly distributed throughout a liquid without settling or agglomerating.

The surfactant molecules adsorb onto the surface of the solid particles, creating a stabilizing layer. This layer can prevent the particles from coming into direct contact and sticking together through forces of attraction. This action is vital in industries such as paints and coatings, where pigments must be evenly dispersed in a liquid base to ensure uniform color and coverage. eagle-chemicals.com Research has also highlighted its effectiveness in dispersing nanomaterials, such as multi-walled carbon nanotubes, in aqueous solutions, which is a critical step for developing water-based applications of these advanced materials. smolecule.com

Application in Industrial Water Treatment Systems

The unique properties of sodium propylene glycol sulfonate make it a valuable component in industrial water treatment formulations, particularly for scale inhibition.

High-Performance Scale Inhibition

Scale formation, the precipitation of mineral salts like calcium carbonate and calcium sulfate (B86663), is a significant problem in industrial water systems, leading to reduced efficiency and equipment failure. slb.com Sodium propylene glycol sulfonate is utilized in the synthesis of high-performance scale inhibitors. It can be copolymerized with other monomers, such as maleic acid, to create polymers that are highly effective at preventing mineral deposits.

These copolymers exhibit strong chelation capabilities, binding with divalent cations like Ca²⁺ and Mg²⁺, which are primary contributors to scale. This sequestration prevents the ions from precipitating out of the solution and forming hard scale on equipment surfaces. The presence of the sulfonate group provides stability under the harsh conditions of high temperature and pH often found in industrial water systems.

| Scale Type | Inhibiting Mechanism | Reference |

| Calcium Carbonate | Chelation of Ca²⁺ ions | |

| Calcium Sulfate | Chelation of Ca²⁺ ions | slb.com |

| Barium Sulfate | Inhibition of crystal growth | slb.com |

Effectiveness in Desalination Equipment and Cooling Water Systems

Industrial water systems such as desalination plants and cooling towers are particularly susceptible to scale formation due to high temperatures and mineral concentrations. Sodium propylene glycol sulfonate-based inhibitors are effective in these demanding environments, capable of functioning at temperatures up to 105°C.

In these systems, it often works synergistically with other water treatment chemicals like organic phosphonic acids and multivalent metal chelating agents to provide comprehensive scale control. The hydrophilic propylene glycol part of its structure enhances its solubility in aqueous systems, ensuring it remains effective throughout the water circuit. Its application helps to maintain the operational efficiency and extend the lifespan of critical equipment like heat exchangers and membranes in desalination and cooling water systems. coolingtowerchemicals.com

Utilization in Materials Science

The application of sodium propylene glycol sulfonate is also extending into the field of materials science. Its surfactant properties are being explored for the synthesis and modification of advanced materials.

One notable area of research is its use in the dispersion of nanomaterials. As mentioned earlier, studies have demonstrated its ability to effectively disperse multi-walled carbon nanotubes in water. smolecule.com This is a significant challenge in nanotechnology, as these materials tend to bundle together due to strong van der Waals forces, limiting their practical application. By stabilizing these nanotubes in an aqueous medium, sodium propylene glycol sulfonate opens up possibilities for their use in new water-based technologies and composites.

Furthermore, its ability to form micelles—spherical structures in which the hydrophobic parts of the surfactant molecules cluster together, with the hydrophilic parts facing outwards—is being investigated for various applications. smolecule.com These micelles can encapsulate other molecules, a property that is being explored for the development of novel material formulations.

Synthesis of Polymers and Functional Materials

Sodium propylene glycol sulfonate serves as a crucial functional monomer in the creation of specialized polymers. Its incorporation into a polymer chain introduces sulfonate groups, which can significantly alter the polymer's physical and chemical properties, such as hydrophilicity and ion-exchange capability.

A primary application is in the synthesis of high-performance scale inhibitors and dispersants through copolymerization. For instance, SPGS is copolymerized with other monomers, such as maleic acid, to produce polymers that are highly effective at preventing mineral scale deposits in industrial water systems, particularly in high-temperature environments. The sulfonate group provides strong chelation capabilities for calcium and magnesium ions, while the propylene glycol component ensures solubility and stability in aqueous solutions.

The synthesis of these functional polymers is typically carried out under controlled conditions, as detailed in the table below.

| Parameter | Condition | Purpose |

| Monomers | Sodium Propylene Glycol Sulfonate, Maleic Acid | Forms the polymer backbone and provides functional groups. |

| Initiator | Hydrogen Peroxide or Sodium Persulfate | Starts the polymerization reaction. |

| Catalyst | Ferrous Sulfate | Used in conjunction with the initiator to facilitate the reaction. |

| Temperature | 90–105°C | Ensures an adequate reaction rate for polymerization. |

| Post-treatment | Dialysis | Purifies the polymer by removing unreacted monomers. |

| This table summarizes typical reaction parameters for the synthesis of a functional polymer using Sodium Propylene Glycol Sulfonate, based on findings from research on scale inhibitors. |

Membrane Fabrication Processes

Sodium propylene glycol sulfonate is utilized in the fabrication of synthetic membranes. smolecule.com Its role is primarily associated with its surfactant properties and its ability to influence the morphology of the membrane during its formation. In processes like non-solvent induced phase separation (NIPS), additives are used to control the pore structure of the resulting membrane. mdpi.com

While detailed mechanisms for SPGS are not extensively published, its function can be inferred from the behavior of similar molecules, such as its precursor, propylene glycol. Propylene glycol has been successfully used as a pore-forming agent in the fabrication of cellulose (B213188) acetate (B1210297) membranes. nih.gov It acts as a plasticizer, and upon treatment, weakened areas in the polymer matrix are broken, generating a nanoporous structure. nih.gov Similarly, as a surfactant, sodium propylene glycol sulfonate can act as a pore-former or as a stabilizer within the polymer casting solution, influencing the final pore size and distribution, which are critical for the membrane's filtration performance. smolecule.comnih.gov

Catalytic Roles in Organic Synthesis

While many sulfonated organic compounds are known for their use as acid catalysts in organic reactions, there is a lack of significant evidence in scientific literature documenting sodium propylene glycol sulfonate itself as a primary catalyst in industrial chemical production. beilstein-journals.org

Based on available research, sodium propylene glycol sulfonate is more commonly a product of a catalyzed reaction rather than a catalyst itself. For example, its synthesis into a functional polymer is facilitated by a catalyst like ferrous sulfate. Some research suggests that residual sodium ions from the neutralization step in its synthesis might slightly enhance certain reaction rates, but this is not a primary catalytic function. smolecule.com Therefore, it is not established as a go-to catalyst for industrial organic synthesis.

Application in Paper Manufacturing Processes (e.g., Sulfite (B76179) Process)

In the pulp and paper industry, particularly in chemical pulping methods like the sulfite process, surfactants play a critical role in improving process efficiency. whamine.comcosoonchem.com The sulfite process uses solutions of sulfite and bisulfite salts to break down lignin (B12514952) and separate it from cellulose fibers. wikipedia.org

Anionic sulfonate surfactants are employed as cooking aids in this process. whamine.comrickmanchemical.com Their primary functions are to:

Improve Penetration: They reduce the surface tension between the wood chips and the chemical cooking liquor, allowing for faster and more uniform penetration of the active chemicals. pcc.eu

Enhance Delignification: By assisting the cooking liquor, they help enhance the removal of lignin and wood resins. whamine.com

Disperse Resins: They act as dispersants for the removed lignin and resin, preventing them from re-depositing onto the cellulose fibers. cosoonchem.comrickmanchemical.com

As an anionic sulfonate surfactant, sodium propylene glycol sulfonate is suited for this type of application, contributing to higher pulp quality and improved process efficiency. whamine.com

Intermediate in the Synthesis of Complex Molecules

A significant industrial role of sodium propylene glycol sulfonate is as a chemical intermediate—a starting molecule that is converted into more complex substances. Its structure contains reactive sites, particularly the sulfonate group, that can undergo further chemical transformations such as substitution, oxidation, or reduction.

The most prominent example is its use as a functional monomer in polymerization reactions, as described previously. In this context, SPGS is the key intermediate that introduces the desired sulfonate functionality into a larger, more complex polymer designed for a specific task, such as a high-performance scale inhibitor for industrial water treatment. The synthesis of such polymers demonstrates the role of SPGS as a building block for creating molecules with advanced functionalities.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

The biodegradation of an organosulfonate like sodium propylene (B89431) glycol sulfonate hinges on desulfonation, the process by which microorganisms cleave the sulfonate group from the carbon backbone. This is a critical step, as the resulting propylene glycol is a readily biodegradable substance. nih.govclemson.edu

Under aerobic conditions, the primary mechanism for the degradation of aliphatic sulfonates involves enzymatic attack on the carbon atom to which the sulfonate group is attached. d-nb.infonih.gov Microbial communities utilize specific enzymes, such as monooxygenases or dioxygenases, to catalyze this initial step. oup.com

A common aerobic pathway involves the oxygenolytic cleavage of the carbon-sulfur bond. d-nb.infonih.gov An oxygenase enzyme introduces one or two oxygen atoms onto the carbon adjacent to the sulfonate group. This hydroxylation destabilizes the C-S bond, leading to the release of the sulfonate group as sulfite (B76179) (SO₃²⁻). d-nb.infonih.govoup.com The released sulfite can then be oxidized to sulfate (B86663) (SO₄²⁻) by other microbial enzymes and assimilated as a sulfur source.

Once the sulfonate group is cleaved, the remaining organic molecule is propylene glycol. Propylene glycol is a well-studied compound known to be rapidly degraded by a wide variety of soil and aquatic microorganisms under aerobic conditions. clemson.edunih.gov The aerobic degradation of propylene glycol typically proceeds through oxidation to form intermediates such as 1-hydroxy-2-propanone, which are further metabolized before eventual mineralization to carbon dioxide and water. dtic.mil The kinetics of this subsequent degradation are generally rapid, though specific rates for the initial desulfonation step of the parent compound are not documented.

The potential for anaerobic degradation of sulfonated compounds has been established, although it is often considered a slower process than aerobic degradation. d-nb.infonih.gov For some sulfonates, anaerobic breakdown can occur through pathways where the compound serves as a carbon source, an electron acceptor in respiration, or a substrate in fermentation. d-nb.infooup.com

In anaerobic environments, the initial desulfonation mechanism can differ from aerobic pathways. For instance, the degradation of some sulfonates under anaerobic conditions can be initiated via addition to fumarate, a pathway observed in the breakdown of Linear Alkylbenzene Sulfonates (LAS) in sulfate-reducing marine sediments. nih.gov Following the initial reaction, the molecule undergoes further breakdown, such as through beta-oxidation. nih.gov While propylene glycol itself can be degraded under anaerobic conditions, often through fermentation to products like propionate, the complete anaerobic pathway for sodium propylene glycol sulfonate, including the initial desulfonation step, is not well-defined in existing research. clemson.edu

The biodegradation of organosulfonates is mediated by specific microbial enzymes and is often dependent on the metabolic needs of the microbial community. d-nb.infonih.gov The enzymes responsible for desulfonation, such as sulfonate monooxygenases, are highly specific. Their expression can be regulated by environmental conditions. d-nb.infouni-konstanz.de

For example, when a sulfonated compound is the sole available source of sulfur for microorganisms, a global regulatory network for sulfur scavenging, known as the sulfate-starvation-induced (SSI) stimulon, can be activated. d-nb.infonih.gov This network upregulates the production of enzymes capable of cleaving sulfonate groups to liberate sulfite for cellular use. Conversely, if the compound is utilized as a source of carbon and energy, the degradative enzymes may be induced by the presence of the substrate itself. d-nb.infonih.gov Complete mineralization of the compound often requires the synergistic action of a diverse microbial consortium, where different species carry out different steps of the degradation pathway. nih.govmdpi.com

Degradation Rates and Half-Lives in Environmental Media

Propylene glycol itself is readily biodegradable, with reported half-lives in water estimated to be between 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. researchgate.net The biodegradability of related surfactants, such as Alpha-Olefin Sulfonates (AOS), has also been shown to be high. cleaninginstitute.orgnjchm.com However, the presence of the stable sulfonate group means that the half-life of sodium propylene glycol sulfonate would be highly dependent on the efficiency of the initial enzymatic desulfonation, which is influenced by various environmental factors.

To illustrate how such data is typically presented for related surfactants, the following table shows example degradation information for an Alpha-Olefin Sulfonate (AOS).

Disclaimer: The following data is for a C14-16 Alpha-Olefin Sulfonate (AOS) and is provided for illustrative purposes only. It does not represent the degradation rate of Sodium Propylene Glycol Sulfonate.

| Environmental Compartment | Test Type | Degradation Result | Source |

|---|---|---|---|

| Aquatic Environment | Ready Biodegradability (Lab Study) | Readily Biodegraded | cleaninginstitute.org |

| Sewage Treatment Plant | Monitoring Study | Complete removal observed | cleaninginstitute.org |

Factors Influencing Environmental Degradation

The environmental degradation of sodium propylene glycol sulfonate would be influenced by a range of physicochemical and biological factors that affect microbial activity and the availability of the compound.